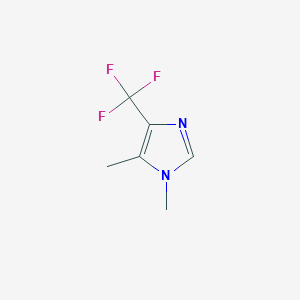

1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole

Description

Properties

Molecular Formula |

C6H7F3N2 |

|---|---|

Molecular Weight |

164.13 g/mol |

IUPAC Name |

1,5-dimethyl-4-(trifluoromethyl)imidazole |

InChI |

InChI=1S/C6H7F3N2/c1-4-5(6(7,8)9)10-3-11(4)2/h3H,1-2H3 |

InChI Key |

TXJRILRRKGBLDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Methylation of 4-(Trifluoromethyl)-1H-imidazole

One of the most straightforward methods involves starting from 4-(trifluoromethyl)-1H-imidazole, followed by methylation at the nitrogen atoms:

- Reagents and Conditions : Sodium hydride (NaH) as a strong base in anhydrous tetrahydrofuran (THF) under ice-cooling conditions to deprotonate the imidazole nitrogen, followed by the addition of methyl iodide (CH3I) at room temperature to introduce the methyl groups.

- Procedure : The 4-(trifluoromethyl)-1H-imidazole is dissolved in dry THF, cooled, and treated with NaH to generate the sodium salt intermediate. Methyl iodide is then added to methylate the nitrogen atoms selectively.

- Yield and Purification : After reaction completion, the mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed, dried, and purified by silica gel column chromatography to afford 1,5-dimethyl-4-(trifluoromethyl)-1H-imidazole in yields up to 83%.

| Step | Reagents/Conditions | Purpose | Outcome/Yield |

|---|---|---|---|

| 1 | Sodium hydride in THF, 0°C | Deprotonation of imidazole N-H | Formation of sodium imidazolide |

| 2 | Methyl iodide, room temperature | Methylation of nitrogen atoms | This compound, 83% yield |

Palladium-Catalyzed Cross-Coupling and Subsequent Functionalization

Another advanced synthetic route involves multi-step palladium-catalyzed cross-coupling reactions starting from halogenated trifluoromethyl-substituted aromatic precursors:

- Initial Step : Reaction of 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole in the presence of a strong base (e.g., sodium hydride or carbonate salts) in polar aprotic solvents such as N-methylpyrrolidinone (NMP) or N,N-dimethylformamide (DMF) at elevated temperatures (70–130 °C).

- Intermediate Formation : This step yields 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole intermediates.

- Reduction Step : Catalytic hydrogenation using palladium on charcoal in polar solvents (methanol or ethanol) reduces nitro groups to amines, facilitating further functionalization.

- Final Steps : Hydrolysis and optional salt formation yield the target compound or its derivatives.

- This method is particularly useful for preparing related trifluoromethylated imidazole derivatives with aromatic substituents and allows for structural diversification.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| A | 3-bromo-5-fluoro-benzotrifluoride + 4-methylimidazole + base, NMP, 100-120 °C | Nucleophilic aromatic substitution | Formation of nitro-substituted imidazole intermediate |

| B | Catalytic hydrogenation (Pd/C), MeOH or EtOH | Reduction of nitro to amine | Amino-substituted imidazole derivative |

| C | Hydrolysis with aqueous HCl | Salt formation | Imidazole hydrochloride salt |

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Methylation (NaH/CH3I) | Sodium hydride, methyl iodide, THF, 0–25 °C | High yield (83%), straightforward | Requires handling of strong base and alkyl halide |

| Pd-Catalyzed Cross-Coupling | Pd catalyst, strong base, NMP/DMF, H2 reduction | Enables complex substitution patterns | Multi-step, requires expensive catalysts |

| Van Leusen Reaction | TosMIC, aldimines, base, mild conditions | Modular, versatile for diverse imidazoles | Less direct for 1,5-dimethyl substitution |

Research Findings and Notes

- The direct methylation method is well-documented for producing 1-methyl-4-(trifluoromethyl)-1H-imidazole derivatives with high purity and yield, making it a preferred route for industrial synthesis.

- Palladium-catalyzed methods provide access to more complex derivatives, including those with aromatic amine substituents, but involve more steps and catalyst handling.

- The van Leusen reaction, while powerful for imidazole ring construction, is more commonly applied to trisubstituted imidazoles and may require adaptation for selective 1,5-dimethylation.

- Solvent choice (THF, NMP, DMF) and temperature control are critical for optimizing yields and selectivity in all methods.

- Purification typically involves extraction, washing, drying, and silica gel chromatography to achieve high purity.

Summary Table of Key Preparation Parameters

| Parameter | Direct Methylation | Pd-Catalyzed Cross-Coupling | Van Leusen Synthesis |

|---|---|---|---|

| Starting Material | 4-(Trifluoromethyl)-1H-imidazole | Halogenated trifluoromethyl aromatics | Aldimines and TosMIC |

| Base | Sodium hydride | Carbonate, hydrogencarbonate salts | Organic base (e.g., K2CO3) |

| Solvent | Tetrahydrofuran (THF) | NMP, DMF | Polar aprotic solvents (DMF) |

| Temperature | 0–25 °C | 70–130 °C | Room temperature |

| Catalyst | None | Palladium catalyst | None (TosMIC reagent) |

| Yield | Up to 83% | Variable, generally moderate to high | Moderate to high |

| Purification | Column chromatography | Extraction and chromatography | Chromatography |

This detailed analysis consolidates the preparation methods of this compound from multiple authoritative sources, emphasizing practical synthetic routes, reaction conditions, and yields. The direct methylation of 4-(trifluoromethyl)-1H-imidazole using sodium hydride and methyl iodide in THF stands out as a highly efficient and reproducible method. Alternative palladium-catalyzed cross-coupling routes offer versatility for derivative synthesis but are more complex. The van Leusen reaction provides a valuable general strategy for imidazole synthesis, though less directly applied to this specific compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of imidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the prominent applications of 1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole derivatives is in the treatment of chronic myelogenous leukemia (CML). The compound serves as an intermediate in the synthesis of tyrosine kinase inhibitors, which are crucial for treating drug-resistant forms of CML. For instance, a derivative synthesized from this compound has shown effectiveness against Philadelphia chromosome-positive CML, particularly in patients who have not responded to other therapies like imatinib .

Anti-inflammatory and Analgesic Activities

Research indicates that imidazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory and analgesic effects. In a study involving novel imidazole analogues, compounds derived from similar structures demonstrated significant analgesic activity comparable to established pain relievers . The binding affinity of these compounds to key receptors such as COX-2 suggests their potential in developing new anti-inflammatory medications.

Antimicrobial Applications

Imidazole derivatives, including those related to this compound, have been evaluated for their antimicrobial properties. Studies have shown that certain derivatives possess strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. For example, specific synthesized compounds exhibited potent antimicrobial effects when tested using standard methods . This highlights their potential use in developing new antimicrobial agents.

Material Science

Synthesis of Functional Materials

The compound serves as a building block in the synthesis of various functional materials. Its trifluoromethyl group enhances the electronic properties of materials, making them suitable for applications in organic electronics and photovoltaics. For instance, it can be utilized in the development of coordinating ligands for covalent organic frameworks (COFs) and dye-sensitized solar cells (DSSCs) .

Fluorescent Sensors

Recent advancements have led to the design of highly sensitive fluorescent imidazole derivatives based on this compound. Such materials can be employed in anti-counterfeiting applications and as sensors due to their unique photophysical properties . The mechanofluorochromic properties observed in these derivatives allow them to change fluorescence under mechanical stress, presenting innovative uses in security technologies.

Synthesis Processes

The synthesis of this compound is achieved through various chemical processes that ensure high yield and purity. Notably, recent patents describe efficient methods for synthesizing this compound using environmentally friendly approaches. These methods involve reactions with trifluoromethylated phenylamines under mild conditions, yielding intermediates that are crucial for further pharmaceutical development .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, synthesis routes, and biological activities of 1,5-dimethyl-4-(trifluoromethyl)-1H-imidazole and related imidazole derivatives:

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethyl group in this compound enhances electrophilicity and metabolic stability compared to electron-donating groups like methoxy (e.g., in 1-(3-methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole) . This makes the CF₃ derivative more resistant to oxidative degradation in biological systems .

- Compounds with halogen substituents (e.g., bromo-indol in or fluoro in ) exhibit distinct electronic profiles, influencing binding affinities in enzyme inhibition studies .

Derivatives with arylidene or oxo groups () demonstrate rigidified conformations, which may limit their adaptability in molecular recognition .

Biological Activity :

- While this compound derivatives target kinase pathways , benzo[d]imidazoles with dioxol/fluoro substituents () show broader antimicrobial activity due to membrane disruption mechanisms .

- 5-Oxo-imidazole derivatives () exhibit growth inhibitory effects on microbes, but their pharmacological profiles are less specific compared to kinase-targeted compounds .

Synthetic Complexity :

- The target compound’s synthesis involves straightforward acetylation and hydrolysis steps , whereas multi-component reactions (e.g., ) require stringent conditions and extended reaction times .

Crystallographic Behavior :

- Hydrogen-bonding patterns in 4,5-dimethyl derivatives () differ from those in 1,5-dimethyl analogs, affecting crystal packing and solubility .

Research Findings and Implications

- Kinase Inhibition: this compound derivatives show IC₅₀ values in the low micromolar range against p38 MAP kinase, outperforming non-CF₃ analogs due to enhanced hydrophobic interactions .

- Antimicrobial Efficacy : Benzo[d]imidazoles with dioxol/fluoro groups () exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria, highlighting their potency compared to trifluoromethyl derivatives .

- Structural Insights : Crystallographic studies () reveal that methyl group positioning (1,5 vs. 4,5) significantly impacts molecular planarity and hydrogen-bonding networks, which are critical for drug-receptor binding .

Biological Activity

1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on a review of the literature.

The synthesis of this compound typically involves the cyclization of 1,5-dimethylimidazole with trifluoromethylating agents under controlled conditions. Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile, often requiring strong bases to facilitate the reaction. The trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with biological targets .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. A study highlighted that imidazole derivatives generally show antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing antibacterial activity .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | MRSA | Moderate |

| 2-Trifluoromethyl-1H-imidazole | E. coli | High |

| 4,5-Bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | S. aureus | Significant |

Anti-inflammatory Effects

Imidazole derivatives have been associated with anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory mediators in vitro. This suggests potential applications in treating inflammatory diseases .

Antitumor Activity

There is emerging evidence that imidazole derivatives may exhibit antitumor activity. A study indicated that certain imidazoles could inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell growth and survival .

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes or receptors within cells. The trifluoromethyl group enhances its binding affinity to these targets, potentially leading to inhibition or activation of various biochemical pathways. For instance, molecular docking studies have shown promising binding interactions with COX-2 receptors, which are implicated in inflammatory responses .

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial properties of various imidazole derivatives, this compound was tested against several bacterial strains. Results indicated moderate efficacy against MRSA and E. coli, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of imidazole derivatives demonstrated that compounds similar to this compound significantly reduced nitric oxide production in macrophages. This highlights its potential application in managing inflammatory diseases such as arthritis .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,5-dimethyl-4-(trifluoromethyl)-1H-imidazole, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The synthesis of substituted imidazoles often employs cyclocondensation or base-promoted cyclization reactions. For example, imidazole derivatives with trifluoromethyl groups can be synthesized via base-promoted pathways using amidines and ketones as precursors. Substituent positions (e.g., methyl or trifluoromethyl groups) significantly affect reaction kinetics and regioselectivity due to steric and electronic effects. For instance, bulky substituents at the 4-position may hinder cyclization, requiring optimized reaction temperatures or catalysts .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- NMR : The trifluoromethyl group (CF₃) produces distinct ¹⁹F NMR signals (δ ≈ -60 to -70 ppm). ¹H NMR can resolve methyl group splitting patterns (e.g., 1,5-dimethyl substituents) but may require high-field instruments for overlapping signals.

- MS : High-resolution mass spectrometry (HRMS) is critical to confirm molecular ion peaks (e.g., [M+H]⁺) and distinguish isotopic patterns from fluorine atoms.

- IR : The C-F stretching vibrations (1000–1350 cm⁻¹) and imidazole ring vibrations (1500–1600 cm⁻¹) should be analyzed to verify structural integrity .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : The trifluoromethyl group enhances hydrophobicity, making the compound more soluble in organic solvents (e.g., DCM, THF) than in aqueous media. Stability studies should assess degradation under acidic/basic conditions, UV exposure, and thermal stress. Accelerated stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions involving the trifluoromethyl group. For example, Fukui indices identify nucleophilic/electrophilic sites on the imidazole ring, while molecular dynamics simulations predict solvent effects on reaction pathways. These methods reduce trial-and-error experimentation by prioritizing high-probability reaction conditions .

Q. What strategies resolve contradictory data in catalytic applications of this compound, such as inconsistent yields or unexpected byproducts?

- Methodological Answer :

- Controlled Replication : Repeat experiments under strictly standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables.

- Byproduct Analysis : Use LC-MS or GC-MS to identify minor products, which may arise from side reactions (e.g., hydrolysis of CF₃ groups).

- In Situ Monitoring : Techniques like ReactIR or NMR kinetics can track intermediate formation and validate mechanistic hypotheses .

Q. How do factorial design and response surface methodology (RSM) optimize the synthesis of this compound?

- Methodological Answer : A 2³ factorial design can evaluate three critical factors (e.g., temperature, catalyst loading, reaction time) to identify interactions affecting yield. RSM then models nonlinear relationships and predicts optimal conditions. For example, a central composite design (CCD) might reveal that excess catalyst accelerates byproduct formation, necessitating a balance between rate and selectivity .

Q. What role does X-ray crystallography play in resolving structural ambiguities of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions and stereochemistry. For instance, crystallographic data (CCDC entries) can resolve disputes over regiochemistry in imidazole derivatives, such as distinguishing between 4- and 5-substituted isomers. Data refinement software (e.g., SHELX) is used to analyze bond lengths and angles, ensuring structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.